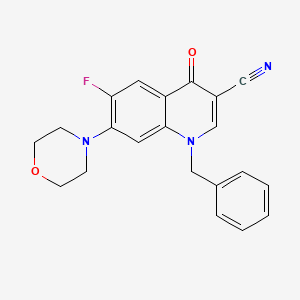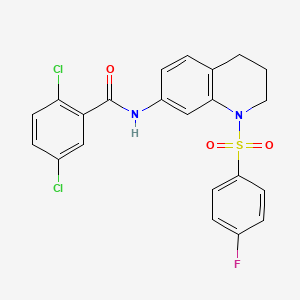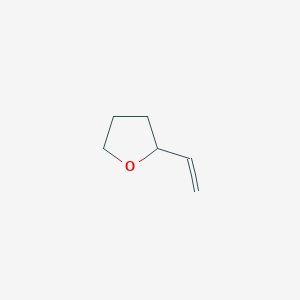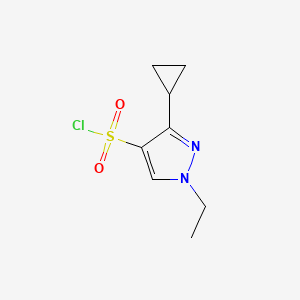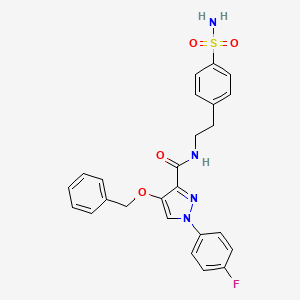![molecular formula C18H15BrN2OS B2370706 3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312923-09-4](/img/structure/B2370706.png)
3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole group, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole functional groups, as well as the bromine atom attached at the 3-position of the benzamide ring. The presence of these groups would likely confer specific chemical properties to the molecule, such as reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the benzamide portion could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially ionizable amide group could impact its solubility in different solvents. The bromine atom might increase the molecular weight and could also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Thiazole Derivatives : A study detailed the preparation of thiazole derivatives through reactions with different reagents, emphasizing the versatility of similar compounds in synthesizing diverse derivatives (Bashandy et al., 2008).
New Benzamide Derivatives : Another research focused on the synthesis of new benzamide derivatives, showcasing the compound's potential as a precursor in creating various chemically significant structures (Narayana et al., 2004).
Potential Biological Activities
Antifungal and Antibacterial Properties : Several studies investigated the antifungal and antibacterial activities of thiazole and benzamide derivatives, indicating potential applications in developing new antimicrobial agents (Saeed et al., 2008); (Chawla, 2016).
Anticancer Activity : The compound's derivatives were also evaluated for their anticancer properties, highlighting the potential for developing novel therapeutic agents (Ravinaik et al., 2021); (Tiwari et al., 2017).
Photodynamic Therapy Application
- Photosensitizer in Photodynamic Therapy : Research on zinc phthalocyanine derivatives indicates their suitability as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Chemical Properties and Interactions
Intermolecular Interactions : A study on antipyrine-like derivatives, including similar compounds, provided insights into their molecular structures and intermolecular interactions, which are crucial for understanding their behavior in various applications (Saeed et al., 2020).
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated as supramolecular gelators, exploring the role of non-covalent interactions in gel formation, which is significant for material science applications (Yadav et al., 2020).
Zukünftige Richtungen
The study of complex organic molecules like “3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound, its reactivity, and potential biological activity. This could lead to the development of new methods in synthetic chemistry and potentially the discovery of new therapeutic agents .
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-6-7-13(8-12(11)2)16-10-23-18(20-16)21-17(22)14-4-3-5-15(19)9-14/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOYIMKTXIPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

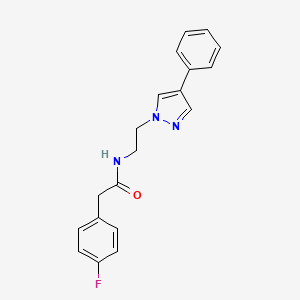
![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)
